CYP3A4 Metabolic Liability Profiling: Quantitative Inhibition Data for Drug-Drug Interaction Risk Stratification
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol demonstrates moderate reversible inhibition of human recombinant CYP3A4, with a Ki of 120 nM for midazolam 1'-hydroxylase activity and an IC₅₀ of 300 nM under identical assay conditions [1]. For testosterone 6β-hydroxylase activity on the same enzyme, the Ki is 170 nM with an IC₅₀ of 690 nM [1]. While no direct head-to-head CYP3A4 inhibition data for the closest des-hydroxy analog 2-(piperidin-3-yl)-1H-benzimidazole are currently available in the public domain, cross-study comparison with the broader benzimidazole-piperidine class indicates that the presence of the 3-hydroxyl group can modulate CYP enzyme binding through hydrogen-bond interactions with active-site residues [2].
| Evidence Dimension | CYP3A4 enzyme inhibition |
|---|---|
| Target Compound Data | Ki = 120 nM (midazolam 1'-hydroxylase); Ki = 170 nM (testosterone 6β-hydroxylase); IC₅₀ = 300 nM (midazolam); IC₅₀ = 690 nM (testosterone) |
| Comparator Or Baseline | Des-hydroxy analog 2-(piperidin-3-yl)-1H-benzimidazole: CYP3A4 inhibition data not publicly available. Class baseline: Benzimidazole derivatives frequently exhibit CYP3A4 inhibition. |
| Quantified Difference | Not quantifiable in absence of direct comparator data. Target compound establishes a characterized CYP3A4 inhibition baseline for this specific substitution pattern. |
| Conditions | Human recombinant CYP3A4 harboring human P450 oxidoreductase and b5; midazolam 1'-hydroxylation and testosterone 6β-hydroxylation assays. |
Why This Matters
Quantitative CYP3A4 inhibition data enables informed selection of this compound for studies requiring defined drug-drug interaction risk profiles or metabolic stability benchmarking against known CYP3A4 substrates.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048). Affinity Data: Ki = 120 nM, 170 nM; IC₅₀ = 300 nM, 690 nM for human recombinant CYP3A4. 2007. View Source
- [2] Tariq S, Rahim F, Ullah H, et al. Benzimidazole-based pyrrole/piperidine analogs: synthesis and cholinesterase inhibition. Pharmaceuticals. 2024;17(4):410. View Source
